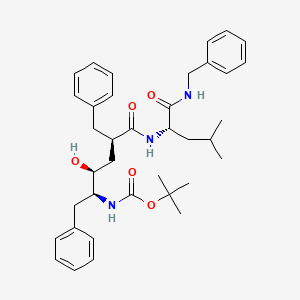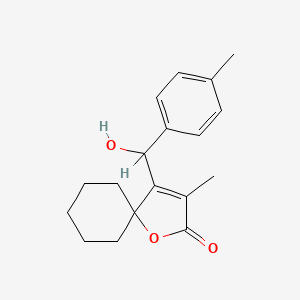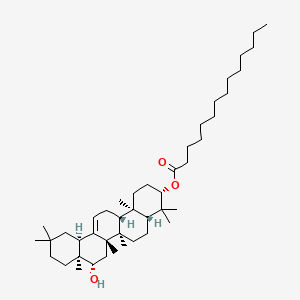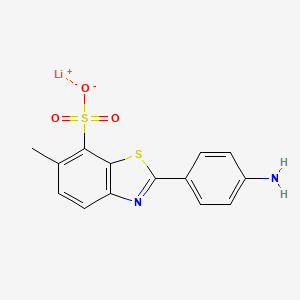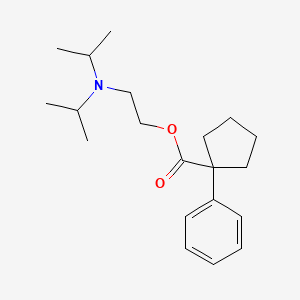
2'-Diisopropylaminoethyl 1-phenylcyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Diisopropylaminoethyl 1-phenylcyclopentanecarboxylate is an organic compound belonging to the class of carboxylic acids. It is known for its unique chemical structure, which includes a phenyl group attached to a cyclopentane ring, and a diisopropylaminoethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Diisopropylaminoethyl 1-phenylcyclopentanecarboxylate typically involves the reaction of 1-phenylcyclopentanecarboxylic acid with diisopropylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Diisopropylaminoethyl 1-phenylcyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the diisopropylaminoethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of 2’-Diisopropylaminoethyl 1-phenylcyclopentanecarboxylate involves its interaction with specific molecular targets. The compound’s diisopropylaminoethyl group can interact with biological membranes, enhancing its ability to deliver therapeutic agents intracellularly. Additionally, its carboxylate group can form hydrogen bonds with target molecules, facilitating its binding and activity .
Vergleich Mit ähnlichen Verbindungen
2-(Diisopropylamino)ethyl methacrylate: Shares the diisopropylaminoethyl group but differs in its overall structure and applications.
VX (nerve agent): Contains a similar diisopropylaminoethyl group but is used as a chemical warfare agent due to its extreme toxicity.
Uniqueness: 2’-Diisopropylaminoethyl 1-phenylcyclopentanecarboxylate is unique due to its combination of a phenyl group, cyclopentane ring, and diisopropylaminoethyl group.
Eigenschaften
CAS-Nummer |
29885-22-1 |
|---|---|
Molekularformel |
C20H31NO2 |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
2-[di(propan-2-yl)amino]ethyl 1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C20H31NO2/c1-16(2)21(17(3)4)14-15-23-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11,16-17H,8-9,12-15H2,1-4H3 |
InChI-Schlüssel |
CDOAUGFBZWTVEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCOC(=O)C1(CCCC1)C2=CC=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


